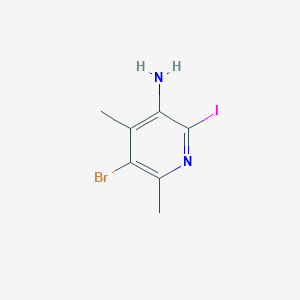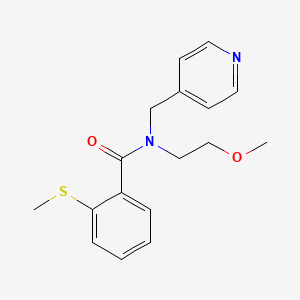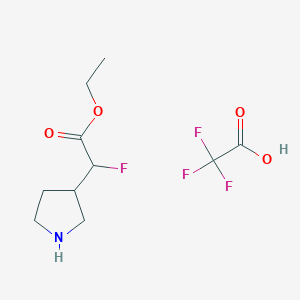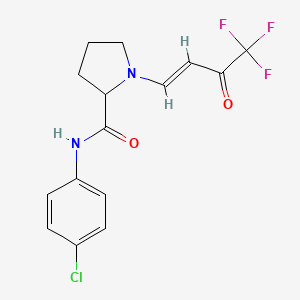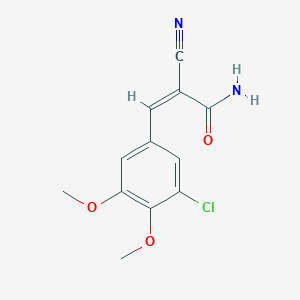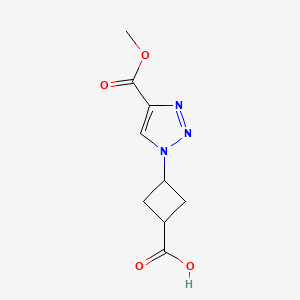
3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid" is a structurally unique molecule that incorporates a cyclobutane ring and a triazole moiety. The cyclobutane core is a four-membered ring known for its geometric and electronic peculiarities, which can impart significant biological activity to its derivatives. The triazole ring, often synthesized via click chemistry reactions, is a five-membered heterocycle containing three nitrogen atoms, which is frequently used in drug design due to its stability and ability to mimic peptide bonds.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid derivatives involves highly endo-selective [2 + 2]-photocycloaddition reactions, followed by regioselective ring opening and Hofmann rearrangement . Similarly, the synthesis of 4-(4-carbamoyl-1,2,3-triazol-1-yl)-2,3-dihydroxy-1-methoxybutylphosphonic acids includes a CuCl-catalyzed cycloaddition of methyl propiolate to azido derivatives, followed by various protection and deprotection steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been a subject of interest due to the ring strain and its implications on reactivity. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the cyclobutane ring . This distortion can influence the electronic distribution and reactivity of the ring. The presence of the triazole ring in "this compound" would add to the complexity of the molecular structure, potentially affecting its planarity and electronic properties.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives and triazole-containing compounds is diverse. Cyclobutane rings can undergo ring-opening reactions due to their inherent strain, while triazoles are known for their participation in click chemistry, which is a versatile tool in organic synthesis and drug discovery. Although the specific chemical reactions of "this compound" are not discussed in the provided papers, the literature suggests that such a compound could engage in a variety of chemical transformations, including cycloadditions, nucleophilic substitutions, and rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" would be influenced by both the cyclobutane and triazole moieties. The cyclobutane ring's strain could affect its boiling point, density, and solubility, while the triazole's nitrogen atoms could contribute to the compound's polarity, solubility in water, and potential for hydrogen bonding. The presence of carboxylic acid and methoxycarbonyl groups would also play a significant role in the compound's acidity, solubility, and reactivity. Although the exact properties are not provided, related compounds exhibit specific hydrogen bonding and van der Waals interactions in their crystal packing, which could be indicative of the behavior of "this compound" .
Aplicaciones Científicas De Investigación
Synthesis of β-Amino Acid Derivatives and β-Dipeptides
- The compound has been used in the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This synthesis is notable for the production of enantiomeric β-amino acids and the self-condensation and coupling of these acids to form bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Role in the Discovery of Novel Natural Compounds
- A cyclobutane-type norlignan (peperotetraphin) and a novel phenylpropanoid were isolated from Peperomia tetraphylla, with the structure determination aided by various spectroscopic methods, including 1D- and 2D-NMR techniques. This discovery contributes to the understanding of naturally occurring cyclobutane-type norlignans and their potential applications (Li et al., 2007).
Synthesis of Isoxazole-Annotated Heterocycles
- The compound has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazole-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
Development of Heterocyclic Derivatives
- The compound has been part of reactions leading to the formation of various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific catalytic and oxidative carbonylation conditions (Bacchi et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBINYCBCTAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

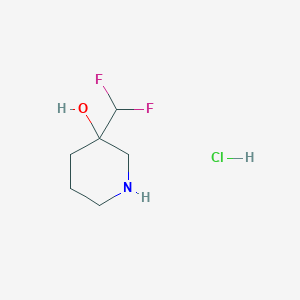
![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)
![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)
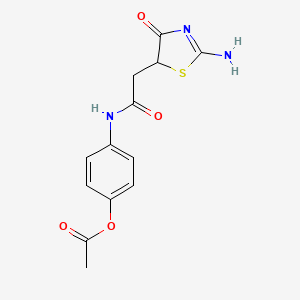
![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)
![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)
